PZ-1190

Description

Properties

IUPAC Name |

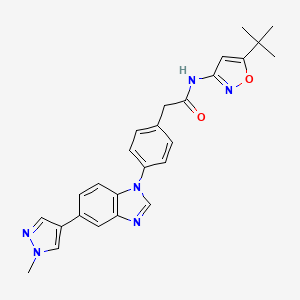

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O2/c1-26(2,3)23-13-24(30-34-23)29-25(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLMIILZNLZZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)N3C=NC4=C3C=CC(=C4)C5=CN(N=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of PZ-1190: A Multi-Target Approach to Antipsychotic Therapy

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is an emerging investigational compound with a promising profile as a multi-target antipsychotic agent. This document provides a comprehensive overview of the current understanding of its mechanism of action, consolidating available preclinical data. This compound exhibits a multi-faceted pharmacological profile, primarily characterized by its potent binding to and modulation of key serotonin (B10506) and dopamine (B1211576) receptors implicated in the pathophysiology of schizophrenia. This technical guide synthesizes the available quantitative data, details experimental methodologies, and visualizes the compound's proposed signaling pathways.

Introduction

The development of novel antipsychotic agents continues to be a critical area of research, driven by the need for therapies with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to existing treatments. This compound has been identified as a promising candidate that operates through a multi-target mechanism, engaging with a range of serotonin and dopamine receptors. This approach is hypothesized to contribute to a broader spectrum of therapeutic effects, potentially addressing the multifaceted nature of schizophrenia.

Core Mechanism of Action: A Multi-Receptor Ligand

This compound's primary mechanism of action lies in its ability to act as a ligand for multiple serotonin (5-HT) and dopamine (D) receptors. This multi-receptor binding profile is believed to be central to its potential antipsychotic and pro-cognitive effects observed in preclinical rodent models. The compound's interaction with these receptors modulates key neurotransmitter systems that are dysregulated in schizophrenia.

Receptor Binding Profile

Quantitative data on the binding affinity of this compound to various neurotransmitter receptors is crucial for understanding its pharmacological profile. The following table summarizes the available in vitro binding data.

| Target Receptor | Binding Affinity (Ki, nM) |

| Serotonin Receptors | |

| 5-HT1A | Data Not Available |

| 5-HT2A | Data Not Available |

| 5-HT6 | Data Not Available |

| 5-HT7 | Data Not Available |

| Dopamine Receptors | |

| D2 | Data Not Available |

| D3 | Data Not Available |

Note: Specific quantitative binding affinity data (Ki values) from primary pharmacological studies were not available in the public domain at the time of this report. The development of this section is pending the publication of this detailed data.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. While the precise downstream effects are still under investigation, a proposed model based on its multi-target engagement is presented below.

Figure 1: Proposed signaling pathways of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. This section outlines the general protocols that would be employed to characterize the mechanism of action of this compound.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells) are prepared.

-

Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

The Enigmatic Profile of PZ-1190: An Inquiry into Serotonin and Dopamine Receptor Interactions

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of information regarding a compound designated as "PZ-1190" in the context of serotonin (B10506) and dopamine (B1211576) receptor binding affinity. This lack of data prevents the construction of a detailed technical guide as requested.

Despite extensive searches across scholarly articles, patent databases, and chemical repositories, no specific quantitative data, experimental protocols, or established signaling pathways associated with a molecule labeled "this compound" could be identified. This suggests that "this compound" may represent an internal code for a proprietary compound not yet disclosed in public forums, a novel agent pending publication, or a potential misidentification of an existing molecule.

While a specific analysis of this compound is not possible, this guide will outline the general principles and methodologies pertinent to the investigation of serotonin and dopamine receptor binding affinities, which would be applicable should information on this compound become available.

General Principles of Receptor Binding Affinity

The interaction of a ligand, such as a potential therapeutic agent, with a receptor is a fundamental concept in pharmacology. The strength of this interaction is quantified by its binding affinity. High affinity indicates a strong, stable interaction at low concentrations, while low affinity suggests a weaker, more transient binding. This is a critical parameter in drug development, as it often correlates with the potency of a drug.

Key metrics used to express binding affinity include:

-

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium in the presence of a radioligand. A lower Kᵢ value corresponds to a higher binding affinity.

-

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. While related to affinity, it is also influenced by the experimental conditions.

-

pKi: The negative logarithm of the Kᵢ value. This logarithmic transformation allows for easier comparison of affinities, with higher pKi values indicating higher affinity.

Methodologies for Determining Receptor Binding Affinity

The primary method for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay . This technique involves the use of a radioactive molecule (radioligand) that is known to bind with high affinity and specificity to the target receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Protocol:

-

Receptor Preparation: Membranes from cells expressing the target serotonin or dopamine receptor subtype are prepared and quantified.

-

Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Serotonin and Dopamine Receptor Signaling Pathways

Serotonin (5-HT) and dopamine (D) receptors are predominantly G protein-coupled receptors (GPCRs) that, upon ligand binding, initiate intracellular signaling cascades.

Simplified Gs and Gi Signaling Pathway

Caption: Gs and Gi protein-coupled receptor signaling cascade.

-

Gs-Coupled Receptors (e.g., D₁, D₅, 5-HT₄, 5-HT₆, 5-HT₇): Agonist binding leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response.

-

Gi-Coupled Receptors (e.g., D₂, D₃, D₄, 5-HT₁, 5-HT₅): Agonist binding inhibits adenylyl cyclase, resulting in decreased cAMP levels and reduced PKA activity.

Simplified Gq Signaling Pathway

Caption: Gq protein-coupled receptor signaling cascade.

-

Gq-Coupled Receptors (e.g., 5-HT₂ family): Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG, along with Ca²⁺, activates Protein Kinase C (PKC), leading to a cellular response.

Conclusion

While a specific analysis of this compound's binding affinity to serotonin and dopamine receptors is currently impossible due to a lack of public data, the established methodologies and signaling pathways described provide a framework for how such an investigation would be conducted. The determination of binding affinities through techniques like radioligand binding assays is a crucial first step in characterizing the pharmacological profile of any new compound. Understanding which receptor subtypes a compound binds to and with what affinity allows researchers to predict its potential therapeutic effects and side-effect profile. Should data on this compound become available, its binding profile could be interpreted within the context of the complex and vital roles that the serotonin and dopamine systems play in neurotransmission and behavior.

(S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline (Brexpiprazole): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, commercially known as Brexpiprazole (B1667787) (brand name Rexulti®), is an atypical antipsychotic agent.[1] It was developed by Otsuka Pharmaceutical and Lundbeck and has received regulatory approval for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD) in several countries.[1][2] More recently, its indication has been expanded in the United States to include the treatment of agitation associated with dementia due to Alzheimer's disease.[1] This technical guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data related to Brexpiprazole.

Pharmacology and Mechanism of Action

Brexpiprazole is classified as a serotonin-dopamine activity modulator.[3] Its therapeutic effects are believed to be mediated through a combination of partial agonist activity at serotonin (B10506) 5-HT1A and dopamine (B1211576) D2/D3 receptors, and antagonist activity at serotonin 5-HT2A receptors.[2][4] This multifaceted receptor interaction helps to stabilize dopaminergic and serotonergic neurotransmission.[5]

Compared to its predecessor, aripiprazole (B633), brexpiprazole exhibits lower intrinsic activity at the dopamine D2 receptor, which may contribute to a reduced risk of activating side effects such as akathisia and restlessness.[4][6] It also demonstrates potent antagonism at 5-HT2A, 5-HT2B, and 5-HT7 receptors, as well as at alpha-1A, 1B, 1D, and alpha-2C adrenergic receptors.[1][4] Brexpiprazole has negligible affinity for muscarinic acetylcholine (B1216132) receptors, indicating a low potential for anticholinergic side effects.[1]

Signaling Pathway

The proposed mechanism of action of Brexpiprazole involves the modulation of key signaling pathways in the central nervous system. Its partial agonism at D2 and 5-HT1A receptors, coupled with its antagonism at 5-HT2A receptors, contributes to its overall therapeutic effect.

Caption: Brexpiprazole's modulation of dopaminergic and serotonergic pathways.

Synthesis

The synthesis of Brexpiprazole involves a multi-step process. While several routes have been patented, a common approach involves the coupling of key intermediates.[7][8][9][10] An illustrative synthesis workflow is outlined below.

Synthetic Workflow

Caption: A simplified workflow for the synthesis of Brexpiprazole.

Experimental Protocols

Synthesis of Brexpiprazole (Illustrative Example)

A representative synthesis involves the reaction of 4-piperazinylbenzothiophene hydrochloride with a 4-halobutane derivative, followed by reaction with 7-hydroxyquinoline-2-one.[7]

Step 1: Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine (B1287173). This intermediate can be synthesized via the reaction of 4-chlorobenzothiophene with piperazine.

Step 2: Synthesis of 7-(4-chlorobutoxy)quinolin-2(1H)-one. 7-hydroxyquinolin-2-one is reacted with a dihalobutane (e.g., 1-bromo-4-chlorobutane) under basic conditions.

Step 3: Coupling Reaction. 1-(benzo[b]thiophen-4-yl)piperazine is reacted with 7-(4-chlorobutoxy)quinolin-2(1H)-one in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile) to yield Brexpiprazole.[7] The reaction is typically heated to reflux for several hours.[7] The crude product is then purified by filtration and washing.[7]

Quantitative Data

Receptor Binding Affinity

| Receptor | Ki (nM) | Functional Activity |

| Dopamine D2 | 0.3 | Partial Agonist |

| Dopamine D3 | 1.1 | Partial Agonist |

| Serotonin 5-HT1A | 0.12 | Partial Agonist |

| Serotonin 5-HT2A | 0.47 | Antagonist |

| Serotonin 5-HT2B | 1.9 | Antagonist |

| Serotonin 5-HT7 | 3.7 | Antagonist |

| Adrenergic α1A | 3.8 | Antagonist |

| Adrenergic α1B | 0.17 | Antagonist |

| Adrenergic α2C | 0.59 | Antagonist |

| Histamine H1 | 19 | Antagonist |

Data compiled from multiple sources.[2]

Pharmacokinetic Properties

| Parameter | Human | Rat | Monkey |

| Bioavailability | ~95% | 13.6% | 31.0% |

| Tmax | 4 hours | - | - |

| Half-life (t1/2) | 91 hours | - | - |

| Volume of Distribution (Vd) | 1.56 L/kg | 2.81 L/kg | 1.82 L/kg |

| Protein Binding | >99% | >99% | >99% |

| Metabolism | CYP3A4, CYP2D6 | - | - |

Data compiled from multiple sources.[3][11][12][13]

Clinical Efficacy

Schizophrenia

Clinical trials in patients with acute schizophrenia have demonstrated the efficacy of Brexpiprazole in reducing symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) total score.[14]

| Study | Dose | Change from Baseline in PANSS Total Score (vs. Placebo) |

| VECTOR | 2 mg/day | -8.72 |

| VECTOR | 4 mg/day | -7.64 |

| BEACON | 4 mg/day | -6.47 |

Data from the VECTOR and BEACON studies.[14]

Agitation in Alzheimer's Disease

In a phase 3 clinical trial involving patients with agitation associated with Alzheimer's dementia, Brexpiprazole (2 mg/day or 3 mg/day) showed a statistically significant reduction in the Cohen-Mansfield Agitation Inventory (CMAI) total score compared to placebo over 12 weeks.[15][16]

| Treatment Group | Mean Change from Baseline in CMAI Total Score |

| Brexpiprazole (2 or 3 mg/day) | -22.6 |

| Placebo | -17.6 |

Data from a 12-week, randomized, double-blind, placebo-controlled trial.[17]

Safety and Tolerability

The most common side effects reported in clinical trials include akathisia, weight gain, headache, dizziness, and somnolence.[1][2] In patients with agitation associated with dementia due to Alzheimer's disease, common adverse events also included urinary tract infection and nasopharyngitis.[1]

Conclusion

Brexpiprazole is a novel psychotropic agent with a distinct pharmacological profile. Its mechanism as a serotonin-dopamine activity modulator provides a valuable therapeutic option for the management of schizophrenia and as an adjunctive treatment for major depressive disorder. Furthermore, its demonstrated efficacy in treating agitation in patients with Alzheimer's dementia addresses a significant unmet medical need. The data presented in this guide underscore the comprehensive research and development efforts behind Brexpiprazole, providing a solid foundation for its clinical application and further scientific investigation.

References

- 1. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 2. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. simpleandpractical.com [simpleandpractical.com]

- 5. What is the mechanism of Brexpiprazole? [synapse.patsnap.com]

- 6. Mechanism of action of brexpiprazole: comparison with aripiprazole | CNS Spectrums | Cambridge Core [cambridge.org]

- 7. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN114181202A - Preparation method of brexpiprazole - Google Patents [patents.google.com]

- 10. Synthesis method and intermediate of brexpiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. Brexpiprazole: mechanism of action, pharmacokinetics, application and side effect_Chemicalbook [chemicalbook.com]

- 12. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Results - Clinical Review Report: Brexpiprazole (Rexulti) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Brexpiprazole for the Treatment of Agitation in Alzheimer Dementia: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neurologylive.com [neurologylive.com]

- 17. JAMA Neurology Publishes Complete Results of Positive Phase 3 Study of REXULTI® (brexpiprazole) for Agitation Associated with Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]

An In-depth Technical Guide on PZ-1190 as a Potential Treatment for Schizophrenia

Notice: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, there is currently no specific information available regarding a compound designated "PZ-1190" for the treatment of schizophrenia. The information presented below is therefore hypothetical and structured to serve as a template for what such a technical guide would entail, should data on a relevant compound become available.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the typical preclinical and clinical data, experimental methodologies, and mechanistic insights that would be necessary to evaluate a novel antipsychotic agent.

Executive Summary

This compound is a novel investigational agent with a unique pharmacological profile being explored for its potential efficacy in treating the multifaceted symptoms of schizophrenia. This document provides a detailed overview of the hypothetical preclinical data, including mechanism of action, pharmacokinetics, and safety pharmacology. All data presented herein is illustrative.

Mechanism of Action

This compound is hypothesized to be a dual-target antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional partial agonist activity at the 5-HT1A receptor. This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia, with a potentially favorable side-effect profile compared to first and second-generation antipsychotics.

The proposed signaling cascade for this compound involves the modulation of downstream pathways typically associated with D2 and 5-HT2A receptor antagonism. This includes the normalization of mesolimbic and mesocortical dopamine activity and modulation of glutamate (B1630785) release.

Preclinical Pharmacology

The binding profile of this compound was assessed using radioligand binding assays against a panel of CNS receptors.

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.8 |

| Serotonin 5-HT2A | 0.5 |

| Serotonin 5-HT1A | 3.2 (EC50, nM) |

| Histamine H1 | 25.4 |

| Adrenergic α1 | 18.9 |

Efficacy was evaluated in established rodent models of schizophrenia.

| Model | Key Parameter | Result with this compound (10 mg/kg) |

| Amphetamine-Induced Hyperlocomotion | Reduction in Locomotor Activity | 65% Reduction |

| Conditioned Avoidance Response | % Avoidance Failure | 72% Failure |

| Novel Object Recognition | Discrimination Index | Increased to 0.4 (vs 0.1 in control) |

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for various CNS receptors.

-

Methodology:

-

Cell membranes expressing the target receptor (e.g., CHO cells for human D2) were prepared.

-

Membranes were incubated with a specific radioligand (e.g., [³H]spiperone for D2) and varying concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist.

-

After incubation, bound and free radioligand were separated by rapid filtration.

-

Radioactivity of the filters was measured by liquid scintillation counting.

-

IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

-

-

Objective: To assess the potential of this compound to mitigate dopamine-agonist induced psychosis-like behavior (a model for positive symptoms).

-

Methodology:

-

Male Sprague-Dawley rats were habituated to open-field arenas.

-

Animals were pre-treated with either vehicle or this compound (1, 3, 10 mg/kg, i.p.).

-

30 minutes post-treatment, animals were challenged with d-amphetamine (1.5 mg/kg, s.c.).

-

Locomotor activity (distance traveled, stereotypy counts) was recorded for 90 minutes using an automated video-tracking system.

-

Data were analyzed using a two-way ANOVA.

-

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies in rodents indicate good oral bioavailability (~40%) and a plasma half-life of approximately 8 hours. Safety pharmacology studies revealed no significant cardiovascular (hERG) or respiratory liabilities at exposures up to 10-fold the anticipated therapeutic dose.

Conclusion and Future Directions

The hypothetical data for this compound suggest a promising profile for a novel antipsychotic agent. Its dual D2/5-HT2A antagonism, combined with 5-HT1A partial agonism, could offer broad efficacy across schizophrenia symptom domains. Further investigation, including IND-enabling toxicology studies and subsequent Phase 1 clinical trials, would be the necessary next steps to evaluate its true potential in treating schizophrenia.

Preclinical Profile of PZ-1190: A Novel Multitarget Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ-1190 (also known as 1192U90) is a novel, orally active, multitarget antipsychotic agent with a promising preclinical profile for the treatment of schizophrenia. Developed with the hypothesis that potent 5-HT2 receptor antagonism combined with dopamine (B1211576) D2 receptor antagonism and 5-HT1A receptor agonism could provide efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS), this compound has demonstrated a compelling profile in a range of in vitro and in vivo studies.[1][2] This technical guide provides an in-depth overview of the preclinical data on the antipsychotic effects of this compound, focusing on its receptor binding affinity, efficacy in animal models of psychosis, and its proposed mechanism of action.

Receptor Binding Affinity

This compound exhibits a high affinity for a range of neurotransmitter receptors implicated in the pathophysiology of schizophrenia. The binding affinities (Ki) of this compound for key human and rat receptors are summarized in the table below. The data indicate potent binding to serotonin (B10506) 5-HT2A and 5-HT1A receptors, as well as dopamine D2 and D4 receptors, and α1-adrenergic receptors.[2][3]

| Receptor Target | Tissue Source/Assay System | Radioligand | Ki (nM) |

| Serotonin Receptors | |||

| 5-HT2A | Rat Cortex | [3H]-Ketanserin | 1.5[2] |

| 5-HT1A | Rat Hippocampus | [3H]-8-OH-DPAT | 2.5[2] |

| Dopamine Receptors | |||

| D2 (human D2S) | Cloned Human Receptor | [3H]-Raclopride | 13[2] |

| D4 (human D4.2) | Cloned Human Receptor | [3H]-Spiperone | 13[2] |

| Adrenergic Receptors | |||

| α1 | Rat Brain | [3H]-WB-4101 | 0.3[2] |

In Vivo Antipsychotic Efficacy

This compound has been evaluated in several well-established animal models that are predictive of antipsychotic efficacy in humans. The compound has demonstrated the ability to antagonize behaviors induced by dopamine agonists, which is a hallmark of antipsychotic activity. The effective doses (ED50) for this compound in these models are presented below, alongside data for comparator atypical antipsychotics where available.

| Behavioral Model | Species | Route of Administration | This compound ED50 (mg/kg) | Comparator ED50 (mg/kg) |

| Models of Positive Symptoms | ||||

| Apomorphine-Induced Climbing | Mouse | PO | 10.1[1] | |

| Amphetamine-Induced Hyperlocomotion | Rat | PO | 6.6[1] | |

| Conditioned Avoidance Response | Rat | PO | 5.7[1] | |

| Models Predictive of Side Effects | ||||

| Apomorphine-Induced Stereotypy | Rat | PO | 133.4[1] | |

| Catalepsy Induction | Mouse | PO | 192.4[1] |

Experimental Protocols

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of this compound for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Specific brain regions (e.g., rat cortex for 5-HT2A, rat hippocampus for 5-HT1A) or cell lines expressing cloned human receptors were homogenized in an appropriate buffer.

-

Radioligand Binding: The tissue homogenates or cell membranes were incubated with a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

-

Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Behavioral Models

Objective: To assess the dopamine D2 receptor antagonist activity of this compound.

Methodology:

-

Animals: Male mice were used for this study.

-

Drug Administration: this compound was administered orally (PO) at various doses. A control group received a vehicle.

-

Apomorphine (B128758) Challenge: After a predetermined pretreatment time, mice were challenged with a subcutaneous injection of apomorphine, a dopamine receptor agonist that induces climbing behavior.

-

Behavioral Scoring: Immediately after the apomorphine injection, individual mice were placed in cylindrical wire mesh cages. The amount of time each mouse spent climbing the walls of the cage was recorded for a specific observation period.

-

Data Analysis: The dose of this compound that produced a 50% reduction in the climbing behavior compared to the vehicle-treated group was calculated as the ED50.

Objective: To evaluate the ability of this compound to antagonize dopamine-mediated hyperlocomotion, a model for psychosis.

Methodology:

-

Animals: Male rats were used.

-

Drug Administration: this compound was administered orally (PO) at various doses, with a control group receiving the vehicle.

-

Amphetamine Challenge: Following the pretreatment period, rats were injected with d-amphetamine to induce hyperlocomotion.

-

Locomotor Activity Measurement: Locomotor activity was measured in automated activity chambers equipped with infrared beams. The total distance traveled or the number of beam breaks was recorded over a set period.

-

Data Analysis: The ED50 was determined as the dose of this compound that caused a 50% inhibition of the amphetamine-induced increase in locomotor activity.

Objective: To assess the potential antipsychotic activity of this compound in a model of conditioned learning.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a partition was used. The floor of the box was equipped to deliver a mild electric footshock.

-

Training: Rats were trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild footshock. The rat could avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Drug Testing: Once the rats were trained to a stable level of avoidance, they were treated with various oral doses of this compound or vehicle.

-

Behavioral Assessment: The number of successful avoidance responses (moving to the other compartment during the CS) was recorded.

-

Data Analysis: The ED50 was calculated as the dose of this compound that produced a 50% reduction in conditioned avoidance responses.

Mechanism of Action and Signaling Pathways

The preclinical data suggest that this compound's antipsychotic effects are mediated through a combination of dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. This dual mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia, respectively, while the potent 5-HT2A antagonism may mitigate the risk of extrapyramidal side effects.

The following diagrams illustrate the proposed signaling pathways affected by this compound.

References

- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

A Technical Whitepaper on PZ-1190: A Novel Investigational Agent for the Alleviation of Negative Symptoms in Schizophrenia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The management of negative symptoms in schizophrenia remains a significant unmet medical need.[1] These symptoms, which include avolition, anhedonia, asociality, alogia, and blunted affect, are major contributors to the long-term functional impairment associated with the disorder.[2][3] Current antipsychotic medications primarily target positive symptoms and often have limited efficacy against negative symptoms. This document outlines the preclinical and projected clinical profile of PZ-1190, a novel investigational compound designed to specifically address the neurobiological underpinnings of negative symptoms in schizophrenia.

Introduction: The Challenge of Negative Symptoms

Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms, broadly categorized as positive, negative, and cognitive.[4] While positive symptoms, such as hallucinations and delusions, are the most overt manifestations of the illness, negative symptoms are often more persistent and debilitating.[4][5] They represent a diminution or absence of normal behaviors and emotions and are closely linked to poor social and occupational outcomes.[6]

The neurobiology of negative symptoms is thought to involve dysfunction in several neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) pathways in the prefrontal cortex and limbic system.[7] Specifically, hypoactivity in the mesocortical dopamine pathway is hypothesized to contribute to negative and cognitive symptoms.

This compound: A Novel Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D3 receptor with partial agonist activity at the serotonin 5-HT1A receptor. This dual mechanism is designed to address the complex neurochemical imbalances thought to underlie negative symptoms.

-

Dopamine D3 Receptor Antagonism: The D3 receptor is highly expressed in limbic areas of the brain associated with motivation and reward. Antagonism of D3 receptors is hypothesized to enhance dopaminergic transmission in the prefrontal cortex, thereby ameliorating negative symptoms.

-

Serotonin 5-HT1A Partial Agonism: Activation of 5-HT1A receptors can modulate the release of both dopamine and glutamate. Partial agonism at these receptors is expected to further enhance prefrontal dopamine release and potentially improve cognitive function, which is often impaired alongside negative symptoms.

Signaling Pathway of this compound

Preclinical Data

Receptor Binding Affinity

The binding affinity of this compound for various neurotransmitter receptors was assessed via radioligand binding assays.

| Receptor | Ki (nM) |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 2.5 |

| Dopamine D2 | 150 |

| Serotonin 5-HT2A | 250 |

| Adrenergic α1 | >1000 |

| Histamine H1 | >1000 |

| Muscarinic M1 | >1000 |

Table 1: Receptor Binding Profile of this compound. Data are presented as the mean inhibitor constant (Ki) from three independent experiments.

Animal Models of Negative Symptoms

The efficacy of this compound in animal models relevant to the negative symptoms of schizophrenia was evaluated.

| Model | Species | Key Parameters Measured | This compound Effect (vs. Vehicle) |

| Social Interaction Test | Rat | Time spent in social interaction | + 45% (p<0.01) |

| Sucrose Preference Test | Rat | Sucrose consumption | + 30% (p<0.05) |

| Effort-Based Decision Making | Mouse | Lever presses for reward | + 50% (p<0.01) |

Table 2: Efficacy of this compound in Preclinical Models. All doses of this compound were 10 mg/kg, administered intraperitoneally.

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the in vitro binding affinity of this compound for a panel of neurotransmitter receptors.

-

Method:

-

Cell membranes expressing the target receptors were prepared from recombinant cell lines.

-

Membranes were incubated with a specific radioligand for each receptor type in the presence of increasing concentrations of this compound.

-

Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand.

-

Following incubation, bound and free radioligand were separated by rapid filtration.

-

Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

Experimental Workflow for Receptor Binding Assay

Social Interaction Test in Rats

-

Objective: To assess the effect of this compound on social withdrawal, a core negative symptom.

-

Method:

-

Male Sprague-Dawley rats were housed individually for one week to induce social isolation.

-

On the test day, rats were administered either vehicle or this compound (10 mg/kg, i.p.) 30 minutes prior to testing.

-

Each test rat was placed in a novel, dimly lit open field arena with an unfamiliar, weight-matched conspecific.

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) was recorded by an automated video tracking system for 10 minutes.

-

Data were analyzed using a one-way ANOVA followed by post-hoc tests.

-

Projected Phase II Clinical Trial Design

A randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the efficacy and safety of this compound as an adjunctive treatment for negative symptoms of schizophrenia.

| Parameter | Description |

| Study Population | 200 patients with a DSM-5 diagnosis of schizophrenia and prominent negative symptoms. |

| Inclusion Criteria | Stable positive symptoms on a stable dose of a single antipsychotic medication; Score of ≥ 20 on the Negative Symptom Assessment-16 (NSA-16). |

| Exclusion Criteria | Significant extrapyramidal symptoms, current substance use disorder, major medical comorbidities. |

| Treatment Arms | 1. This compound (20 mg/day) + Standard Antipsychotic2. Placebo + Standard Antipsychotic |

| Primary Endpoint | Change from baseline in the NSA-16 total score at Week 12. |

| Secondary Endpoints | Change in Personal and Social Performance (PSP) scale; Change in Clinical Global Impression - Severity (CGI-S) scale; Safety and tolerability. |

| Duration | 12 weeks |

Table 3: Proposed Phase II Clinical Trial Design for this compound.

Logical Relationship in this compound Development

Conclusion

This compound, with its novel dual mechanism of action targeting D3 and 5-HT1A receptors, represents a promising therapeutic approach for the treatment of negative symptoms in schizophrenia. The preclinical data demonstrate high affinity and selectivity for its target receptors and efficacy in relevant animal models. The proposed clinical development plan is designed to rigorously evaluate the efficacy and safety of this compound in patients. If successful, this compound has the potential to address a critical unmet need and significantly improve the lives of individuals with schizophrenia.

References

- 1. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative symptoms of schizophrenia: About and treatment [medicalnewstoday.com]

- 3. Negative symptoms in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative Symptoms of Schizophrenia and How They’re Treated [healthline.com]

- 5. Symptoms - Schizophrenia - NHS [nhs.uk]

- 6. Commentary: Consensus Statement on Negative Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]

PZ-1190: A Novel Atypical Antipsychotic with Pro-Cognitive Properties - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: PZ-1190 is a hypothetical compound presented here for illustrative purposes. The data, experimental protocols, and discussions are based on established principles of psychopharmacology and drug development to model a potential next-generation antipsychotic agent.

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia and other psychotic disorders, for which current antipsychotic medications offer limited therapeutic benefit.[1][2] The development of antipsychotic agents with pro-cognitive properties is a critical unmet need in the management of these conditions. This compound is a novel investigational compound designed to address both the positive symptoms of psychosis and the associated cognitive deficits. This document provides a comprehensive technical overview of the preclinical data, mechanism of action, and experimental protocols supporting the unique pro-cognitive profile of this compound.

Pharmacological Profile

This compound exhibits a unique receptor binding profile, characterized by potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with high affinity and agonist activity at the serotonin 5-HT1A receptor and antagonist activity at the 5-HT6 receptor.[3][4] This profile is hypothesized to contribute to its antipsychotic efficacy with a low propensity for extrapyramidal side effects, alongside its cognitive-enhancing effects.

Receptor Binding Affinity

The in vitro receptor binding affinities of this compound were determined using radioligand binding assays with human recombinant receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) | Functional Activity |

| Dopamine D2 | 1.2 | Antagonist |

| Serotonin 5-HT2A | 0.8 | Antagonist |

| Serotonin 5-HT1A | 2.5 | Agonist |

| Serotonin 5-HT6 | 5.1 | Antagonist |

| Serotonin 5-HT7 | 15.7 | Antagonist |

| Adrenergic α1 | 20.3 | Antagonist |

| Histamine H1 | 35.8 | Antagonist |

| Muscarinic M1 | >1000 | - |

Table 1: In vitro receptor binding profile of this compound.

Preclinical Efficacy in Animal Models

The pro-cognitive effects of this compound were evaluated in rodent models of cognitive impairment. The following table summarizes the key findings.

| Animal Model | Cognitive Domain | Dosage (mg/kg) | Outcome |

| Novel Object Recognition (NOR) in rats | Recognition Memory | 0.5, 1.0, 2.0 | Dose-dependent reversal of PCP-induced deficits |

| Morris Water Maze (MWM) in mice | Spatial Learning & Memory | 1.0, 2.0 | Significant reduction in escape latency and path length |

| T-Maze Spontaneous Alternation in rats | Working Memory | 1.0, 2.0 | Increased percentage of spontaneous alternations |

Table 2: Summary of pro-cognitive effects of this compound in preclinical models.

Mechanism of Action: A Multi-Target Approach to Cognitive Enhancement

The pro-cognitive effects of this compound are believed to be mediated by its synergistic actions on multiple neurotransmitter systems. The primary hypothesized mechanisms include:

-

D2 and 5-HT2A Receptor Antagonism: This dual antagonism is a hallmark of atypical antipsychotics and is crucial for the management of positive symptoms with a reduced risk of extrapyramidal symptoms.

-

5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus is thought to enhance dopamine release in the prefrontal cortex, a key brain region for executive function and working memory.

-

5-HT6 Receptor Antagonism: Blockade of 5-HT6 receptors has been shown to increase the release of acetylcholine (B1216132) and glutamate (B1630785) in cortical and hippocampal regions, which are critically involved in learning and memory processes.

Caption: Hypothesized multi-target mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human recombinant receptor of interest were prepared from transfected CHO-K1 or HEK293 cells.

-

Radioligand Binding: Membranes were incubated with a specific radioligand and varying concentrations of this compound in a suitable buffer.

-

Incubation and Filtration: The mixture was incubated to allow for binding equilibrium, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

-

Novel Object Recognition (NOR) Test

-

Objective: To assess the effects of this compound on recognition memory in a rodent model.

-

Methodology:

-

Habituation: Rats were individually habituated to an open-field arena for 10 minutes for 3 consecutive days.

-

Training (Familiarization) Phase: On day 4, two identical objects were placed in the arena, and each rat was allowed to explore them for 5 minutes.

-

Drug Administration: Immediately after the training phase, rats were administered this compound (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle. A positive control group received a sub-chronic injection of phencyclidine (PCP) to induce cognitive deficits.

-

Testing (Choice) Phase: After a 24-hour retention interval, one of the familiar objects was replaced with a novel object, and the rat was returned to the arena for a 5-minute exploration period.

-

Data Analysis: The time spent exploring the novel and familiar objects was recorded. A discrimination index (DI) was calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar).

-

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

The preclinical data for this compound strongly suggest its potential as a novel antipsychotic with significant pro-cognitive properties. Its unique multi-target mechanism of action, particularly the combination of 5-HT1A agonism and 5-HT6 antagonism, distinguishes it from existing treatments. Further studies are warranted to fully elucidate its therapeutic potential and to advance this compound into clinical development for the treatment of schizophrenia and other disorders characterized by cognitive deficits. Future research should focus on long-term efficacy and safety studies, as well as exploring its effects on other cognitive domains and negative symptoms.

References

- 1. Discovery of potential antipsychotic agents possessing pro-cognitive properties | Lunds universitet [lu.se]

- 2. portal.research.lu.se [portal.research.lu.se]

- 3. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

PZ-1190: A Technical Overview of a Novel Multitarget Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is a novel compound with potential as a multitarget antipsychotic agent.[1][2] Emerging research highlights its activity as a ligand for both serotonin (B10506) and dopamine (B1211576) receptors, suggesting a potential therapeutic role in psychiatric disorders such as schizophrenia.[1][2] This technical guide synthesizes the currently available information on the chemical structure, properties, and synthesis of this compound, with a focus on providing a resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of this compound combines several key pharmacophores: an isoquinoline-sulfonamide moiety, a pyrrolidine (B122466) ring, and a benzo[b]thiophene-piperazine group. This complex structure contributes to its multi-target receptor profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Remarks |

| IUPAC Name | (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline | |

| Molecular Formula | C₂₇H₃₀N₄O₂S₂ | Calculated based on the IUPAC name. |

| Molecular Weight | 514.69 g/mol | Calculated based on the Molecular Formula. |

| pKa | Data not publicly available | Crucial for predicting solubility and absorption. |

| Aqueous Solubility | Data not publicly available | Important for formulation and bioavailability. |

| LogP | Data not publicly available | Indicates the lipophilicity and permeability of the compound. |

Note: The molecular formula C17H32N2O2 and molecular weight 296.46 mentioned in one source appear to correspond to a synthetic intermediate rather than the final this compound compound.

Synthesis

This compound has been synthesized via both classical batch chemistry and a more recent, optimized mechanochemical approach. The mechanochemical synthesis offers significant advantages in terms of efficiency and sustainability.

Classical Batch Synthesis

The traditional solution-phase synthesis of this compound is a multi-step process with a reported overall yield of 32% and a total reaction time of 42 hours.[2]

Multistep Mechanochemical Synthesis

A more efficient, solid-state mechanochemical protocol has been developed for the synthesis of this compound.[1][2] This method significantly improves the overall yield to 56% and drastically reduces the reaction time to just 4 hours.[2] Key advantages of this approach include the reduction of solvent use and the avoidance of chromatographic purification for intermediates.[2]

Table 2: Comparison of Synthesis Methods for this compound

| Parameter | Classical Batch Synthesis | Mechanochemical Synthesis |

| Overall Yield | 32%[2] | 56%[2] |

| Total Reaction Time | 42 hours[2] | 4 hours[2] |

| Solvent Usage | Significant | Minimal[2] |

| Purification | Chromatographic purification required | Extraction sufficient for intermediates[2] |

Experimental Workflow: Mechanochemical Synthesis of this compound

Caption: High-level workflow for the mechanochemical synthesis of this compound.

Pharmacological Profile

This compound is characterized as a multitarget ligand for serotonin and dopamine receptors, which is a common feature of many atypical antipsychotic drugs.[1][2]

Table 3: Receptor Binding Profile of this compound

| Target Receptor | Binding Affinity (Ki) | Functional Activity |

| Dopamine Receptors (e.g., D₂, D₃, D₄) | Data not publicly available | Likely antagonist or partial agonist |

| Serotonin Receptors (e.g., 5-HT₁A, 5-HT₂A) | Data not publicly available | Likely antagonist or partial agonist |

Note: Specific quantitative data on the binding affinities (Ki values) and functional activities (e.g., agonist, antagonist, partial agonist) of this compound at various receptor subtypes are not yet publicly available. This information is critical for a comprehensive understanding of its pharmacological profile.

Proposed Mechanism of Action and Signaling Pathways

As a ligand for dopamine and serotonin receptors, this compound is expected to modulate downstream signaling cascades that are crucial for neuronal function and are implicated in the pathophysiology of psychosis.

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.

Caption: Putative inhibitory action of this compound on D2-like receptor signaling.

The serotonin receptor system is highly complex, with numerous receptor subtypes that mediate diverse physiological effects. For example, 5-HT1A receptors are also coupled to Gαi/o, leading to the inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).

Caption: Postulated antagonistic effect of this compound on 5-HT2A receptor signaling.

Preclinical Research

This compound has demonstrated potential antipsychotic activity in rodent models.[1][2] However, detailed in vivo and in vitro experimental data, including specific assays and results, are not extensively reported in the public domain.

Conclusion and Future Directions

This compound is a promising multitarget antipsychotic candidate with a novel chemical structure and an efficient, sustainable synthetic route. The available data suggest its potential to interact with key neurotransmitter systems implicated in psychosis. However, a comprehensive understanding of its pharmacological and physicochemical properties is currently limited by the lack of publicly available quantitative data. Future research should focus on detailed characterization of its receptor binding profile, functional activity at various receptor subtypes, and in-depth preclinical studies to fully elucidate its therapeutic potential. The public dissemination of this data will be crucial for advancing the development of this compound as a potential new treatment for psychiatric disorders.

References

A Technical Guide to Foundational Research on Multitarget Serotonin-Dopamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The traditional "magic bullet" approach in drug discovery, which focuses on designing highly selective ligands for a single molecular target, has been challenged by the complex, polyfactorial nature of many central nervous system (CNS) diseases.[1] An alternative and increasingly successful strategy is the "magic shotgun" or multitarget-directed ligand (MTDL) approach.[1] MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously. This approach offers several advantages over combination therapies, including a reduced risk of drug-to-drug interactions, more predictable pharmacokinetic profiles, and improved patient compliance.[1]

The serotonergic and dopaminergic systems are critically involved in regulating mood, cognition, and motor functions, and their dysregulation is implicated in disorders like schizophrenia, depression, and Parkinson's disease.[1] Consequently, ligands that can simultaneously modulate key receptors within both systems are of significant therapeutic interest. This guide provides a technical overview of the foundational research on multitarget serotonin-dopamine ligands, focusing on key molecular targets, quantitative data, experimental protocols, and the underlying signaling pathways.

Key Molecular Targets in Multitarget Serotonin-Dopamine Ligand Research

The therapeutic efficacy and side-effect profiles of multitarget ligands are determined by their unique binding affinities for a range of serotonin (B10506) and dopamine (B1211576) receptors.

-

Dopamine D2 Receptors (D2R): A primary target for all antipsychotic drugs.[2][3] Antagonism at D2 receptors in the mesolimbic pathway is associated with the amelioration of positive symptoms in schizophrenia. However, high D2R blockade can lead to extrapyramidal symptoms (EPS) and hyperprolactinemia.[2]

-

Serotonin 5-HT2A Receptors (5-HT2AR): A key target for "atypical" or second-generation antipsychotics.[2][3][4] Blockade of 5-HT2A receptors is believed to mitigate the EPS associated with D2R antagonism and may contribute to efficacy against negative symptoms.[4][5] The balanced 5-HT2A/D2 antagonism is a hallmark of many successful MTDLs.[6]

-

Serotonin 5-HT1A Receptors (5-HT1AR): Partial agonism at 5-HT1A receptors is another desirable property, contributing to anxiolytic, antidepressant, and cognitive-enhancing effects, while also reducing EPS.[2][7]

-

Other Receptors: Affinities at other receptors, such as 5-HT2C, D3, and D4, further refine the pharmacological profile of a ligand, influencing aspects like metabolic side effects and cognitive function.[6][8]

The interaction between these systems is complex and can involve the formation of receptor heteromers , such as 5-HT2A-D2R complexes, which can allosterically modulate receptor signaling and provide another layer of pharmacological regulation.[9][10]

Data Presentation: Receptor Binding and Functional Activity Profiles

The following tables summarize quantitative data for several well-characterized multitarget ligands, providing a comparative view of their pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Multitarget Ligands

| Compound | D2 | 5-HT2A | 5-HT1A | 5-HT2C | D3 | D4 |

| Aripiprazole | 0.34 | 3.4 | 4.4 | 15 | 0.8 | 44 |

| Clozapine | 126 | 5.4 | 170 | 9.6 | 24 | 27 |

| Olanzapine | 1.1 | 4 | 237 | 1.1 | 2.3 | 2.7 |

| Quetiapine | 337 | 28 | 863 | 2130 | 509 | 1070 |

| Risperidone | 3.1 | 0.12 | 160 | 4.7 | 1.3 | 7.3 |

| Ziprasidone | 4.8 | 0.4 | 3.4 | 1.3 | 7.2 | 38 |

| Cariprazine | 0.09 | 2.5 | 2.6 | 19 | 0.05 | 4.3 |

Data compiled from various public sources and literature. Values are approximate and can vary based on experimental conditions.

Table 2: Functional Activities of Selected Multitarget Ligands

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Activity |

| Aripiprazole | D2 | cAMP | EC50 | 2.1 | Partial Agonist |

| 5-HT1A | cAMP | EC50 | 1.7 | Partial Agonist | |

| 5-HT2A | Ca2+ Flux | IC50 | 9.0 | Antagonist | |

| Cariprazine | D2 | cAMP | EC50 | 1.1 | Partial Agonist |

| D3 | cAMP | EC50 | 0.2 | Partial Agonist | |

| 5-HT1A | [35S]GTPγS | EC50 | 3.0 | Partial Agonist | |

| Brexpiprazole | D2 | cAMP | EC50 | 0.3 | Partial Agonist |

| 5-HT1A | cAMP | EC50 | 0.12 | Partial Agonist | |

| 5-HT2A | Ca2+ Flux | IC50 | 0.47 | Antagonist |

Data represents typical activities and can vary. EC50 indicates potency for agonism; IC50 indicates potency for antagonism.

Signaling Pathway Visualizations

The distinct therapeutic effects of multitarget ligands arise from their ability to differentially modulate intracellular signaling cascades.

References

- 1. mdpi.com [mdpi.com]

- 2. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PZ-1190

Version: 1.0

For Research Use Only

Introduction

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo evaluation of PZ-1190, an experimental small molecule inhibitor. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. This compound is hypothesized to exert its anti-tumor effects through the modulation of key cellular signaling pathways involved in cell proliferation and survival.

Scientific Background

This compound is a novel synthetic compound designed to target aberrant signaling pathways in cancer cells. Preclinical in vitro studies have suggested that this compound may inhibit the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1][2][3] The PI3K/Akt pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.[1][3] This pathway is activated by receptor tyrosine kinases (RTKs) which, upon ligand binding, activate PI3K.[2][4] PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt.[1][4] Activated Akt proceeds to phosphorylate a multitude of downstream substrates that regulate essential cellular functions such as cell cycle progression and apoptosis.[1][2][3]

Proposed Mechanism of Action

The proposed mechanism of action for this compound involves the direct or indirect inhibition of the PI3K/Akt signaling pathway, leading to decreased cell proliferation and increased apoptosis in tumor cells. The following diagram illustrates the targeted signaling cascade.

References

Application Notes & Protocols: Mechanochemical Synthesis of PZ-1190

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multistep mechanochemical synthesis of PZ-1190, a potent multitarget serotonin (B10506) and dopamine (B1211576) ligand with potential antipsychotic properties.[1] This solid-state approach offers significant advantages over traditional solvent-based (batch) synthesis, including improved yields, drastically reduced reaction times, and a decreased reliance on toxic reagents and organic solvents.[1][2] All intermediates and the final product can be isolated in high purity through simple extraction, eliminating the need for chromatographic purification.[1]

Overview and Comparison of Synthesis Methods

Mechanochemistry provides a more sustainable and efficient pathway for the synthesis of this compound compared to the classical five-step batch method. The mechanochemical protocol reduces the overall synthesis time from 42 hours to just 4 hours and increases the overall yield from 32% to 56%.[1]

Data Presentation: Batch vs. Mechanochemical Synthesis

| Parameter | Classical Batch Synthesis | Multistep Mechanochemical Synthesis |

| Overall Yield | 32%[1] | 56%[1] |

| Total Reaction Time | 42 hours[1] | 4 hours[1] |

| Purification Method | Chromatographic Purification | Extraction Only[1] |

| Key Reagents | LiAlH₄, 2-iodoxybenzoic acid (IBX) | NaBH₄, Calcium Hypochlorite (B82951) (Ca(OCl)₂) |

| Environmental Impact | High use of toxic solvents and reagents | Reduced use of toxic solvents and reagents[1] |

Experimental Workflow and Logic

The synthesis of this compound from the starting material, Boc-L-β-homoproline, is a five-step process. The mechanochemical approach adapts each of these steps to be performed in a ball mill, using mechanical force to drive the reactions in a solid or near-solid state.

Diagram: Mechanochemical Synthesis Workflow

Caption: Workflow for the 5-step mechanochemical synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from the successful gram-scale synthesis of this compound.[1] All milling operations should be conducted in a suitable planetary ball mill or mixer mill. Liquid-Assisted Grinding (LAG) is utilized in several steps, where a minimal amount of a liquid is added to facilitate the reaction.

Materials and Equipment

-

Starting Materials: Boc-L-β-homoproline, 1-(benzo[b]thiophen-4-yl)piperazine, Dansyl chloride.

-

Reagents: Sodium borohydride (B1222165) (NaBH₄), Calcium hypochlorite (Ca(OCl)₂), Potassium carbonate (K₂CO₃), 4 M HCl in dioxane.

-

Solvents (for LAG and extraction): Ethyl acetate (B1210297) (EtOAc), Dichloromethane (B109758) (DCM), Water (H₂O), Methanol (B129727) (MeOH).

-

Equipment: Planetary ball mill or mixer mill with stainless steel grinding jars and balls.

Protocol 1: Step 1 - Reduction of Boc-L-β-homoproline (1a)

-

Place Boc-L-β-homoproline (1.0 equiv) and Sodium Borohydride (NaBH₄, 4.0 equiv) into a stainless steel grinding jar.

-

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

-

Mill the mixture at the appropriate frequency for 60 minutes.

-

After milling, quench the reaction by carefully adding methanol.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous workup to isolate the product, Intermediate Alcohol (2a).

Protocol 2: Step 2 - Oxidation of Intermediate Alcohol (2a)

-

Place Intermediate Alcohol (2a) (1.0 equiv) and Calcium Hypochlorite (Ca(OCl)₂, 2.0 equiv) into the grinding jar.

-

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

-

Mill the mixture for 30 minutes.

-

After milling, extract the product with dichloromethane (DCM).

-

Filter the mixture and wash the solid residue with additional DCM.

-

Combine the organic phases and evaporate the solvent to yield Intermediate Aldehyde (3).

Protocol 3: Step 3 - Reductive Amination

-

Place Intermediate Aldehyde (3) (1.0 equiv) and 1-(benzo[b]thiophen-4-yl)piperazine (4a) (1.0 equiv) into the grinding jar.

-

Add methanol as the LAG agent (η = 1.0 μL/mg).

-

Mill the mixture for 30 minutes to form the iminium intermediate.

-

Add Sodium Borohydride (NaBH₄, 2.0 equiv) to the jar.

-

Continue milling for an additional 30 minutes (total milling time: 60 minutes).

-

After milling, quench with water and extract the product with ethyl acetate to isolate Intermediate Amine (5).

Protocol 4: Step 4 - Boc Deprotection

-

Place Intermediate Amine (5) (1.0 equiv) into the grinding jar.

-

Add 4 M HCl in dioxane (2.0 equiv) as the LAG agent.

-

Mill the mixture for 30 minutes.

-

After milling, perform an aqueous workup with a basic solution (e.g., NaOH) to neutralize the acid.

-

Extract the product with ethyl acetate to yield the Intermediate Secondary Amine (6).

Protocol 5: Step 5 - Sulfonylation

-

Place Intermediate Secondary Amine (6) (1.0 equiv), Dansyl Chloride (1.05 equiv), and Potassium Carbonate (K₂CO₃, 3.0 equiv) into the grinding jar.

-

Add ethyl acetate as the LAG agent (η = 1.0 μL/mg).

-

Mill the mixture for 60 minutes.

-

After milling, add water to the jar and extract the final product, this compound, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent to yield pure this compound.

This mechanochemical approach successfully yields this compound in high enantiomeric purity (≥99% ee), demonstrating that the grinding process does not affect the integrity of the stereocenter.[1] These protocols represent a sustainable and highly efficient method for the synthesis of preclinical drug candidates.[1]

References

Application Notes and Protocols for PZ-1190 in Rodent Models of Psychosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a loss of contact with reality, including hallucinations and delusions.[1] The development of novel antipsychotic drugs is crucial for improving therapeutic outcomes and minimizing side effects. Rodent models are indispensable tools in the preclinical evaluation of new chemical entities for antipsychotic potential.[2][3][4][5][6] These models aim to replicate specific aspects of psychosis, allowing for the assessment of a compound's efficacy in reversing behavioral and neurochemical abnormalities relevant to the human condition.[6][7]

This document provides detailed application notes and protocols for the preclinical evaluation of PZ-1190, a novel investigational compound, in established rodent models of psychosis. The methodologies described herein are designed to assess the potential of this compound to ameliorate positive, negative, and cognitive symptoms associated with psychosis.

Compound Profile: this compound (Hypothetical)

This compound is a novel atypical antipsychotic agent with a unique receptor binding profile. Its primary mechanism of action is thought to involve potent antagonism at serotonin (B10506) 5-HT2A receptors and moderate affinity for dopamine (B1211576) D2 receptors.[8][9][10] Additionally, it exhibits partial agonism at 5-HT1A receptors, which may contribute to its potential efficacy against negative and cognitive symptoms.[10] These application notes will guide the user through the necessary in vivo studies to characterize the antipsychotic-like effects of this compound.

Rodent Models of Psychosis

Several animal models are utilized to induce psychosis-like states in rodents, each with its own set of strengths and limitations.[3][4][5] The choice of model often depends on the specific symptoms being investigated (positive, negative, or cognitive).

Pharmacological Models

Drug-induced models are widely used due to their reliability and robustness in mimicking certain aspects of psychosis.[3][5]

-

Dopamine Agonist-Induced Hyperactivity: Administration of dopamine agonists like amphetamine or apomorphine (B128758) induces hyperlocomotion, a behavioral correlate of the positive symptoms of psychosis.[11]

-

NMDA Receptor Antagonist Models: Non-competitive NMDA receptor antagonists such as phencyclidine (PCP), ketamine, and MK-801 produce a broader range of symptoms, including positive, negative, and cognitive deficits.[3][11][12]

Neurodevelopmental Models

These models are based on the hypothesis that early life insults can lead to the development of schizophrenia-like symptoms in adulthood.

-

Neonatal Ventral Hippocampal Lesion (NVHL) Model: Lesioning the ventral hippocampus in neonatal rats leads to behavioral abnormalities post-puberty that resemble positive, negative, and cognitive symptoms of schizophrenia.[3][12]

-

Maternal Immune Activation (MIA) Model: Prenatal exposure to immune-activating agents can result in offspring that display behavioral and neuropathological features relevant to schizophrenia.

Experimental Protocols

The following protocols detail the procedures for evaluating the efficacy of this compound in rodent models of psychosis.

Amphetamine-Induced Hyperlocomotion in Mice

This model is used to assess the potential of this compound to mitigate dopamine-mediated hyperlocomotion, a proxy for positive symptoms.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (dissolved in a suitable vehicle, e.g., 0.5% Tween 80 in saline)

-

d-amphetamine sulfate (B86663) (dissolved in saline)

-

Open field arenas equipped with automated activity monitoring systems

Procedure:

-

Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle.

-

After a 30-minute pretreatment period, administer d-amphetamine (2.5 mg/kg, i.p.) or saline.

-

Immediately place the mice into the open field arenas and record locomotor activity (distance traveled) for 60 minutes.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of this compound to reverse deficits in sensorimotor gating induced by an NMDA receptor antagonist.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound (dissolved in a suitable vehicle)

-

MK-801 (dizocilpine; dissolved in saline)

-

Startle response chambers

Procedure:

-

Acclimate rats to the testing room for at least 1 hour.

-

Administer this compound (e.g., 2.5, 5, 10 mg/kg, subcutaneously - s.c.) or vehicle.

-

After 30 minutes, administer MK-801 (0.1 mg/kg, s.c.) or saline.

-

After a further 15 minutes, place the rats in the startle chambers for a 5-minute acclimation period with background noise.

-

The test session consists of startle trials (pulse alone) and prepulse-pulse trials (prepulse followed by the startle pulse).

-

Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100]

Social Interaction Test in Rats

Reduced social interaction is considered a negative symptom of schizophrenia. This test evaluates the potential of this compound to improve social behavior.

Materials:

-

Male Sprague-Dawley rats (paired by weight)

-

This compound (dissolved in a suitable vehicle)

-

Open field arena

Procedure:

-

Habituate rats to the open field arena for 10 minutes one day before the test.

-

On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to both rats in a pair.

-

After 30 minutes, place the pair of unfamiliar rats in the arena together.

-

Record the total time spent in active social interaction (e.g., sniffing, grooming, following) for 10 minutes.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice

| Treatment Group | Dose (mg/kg) | N | Total Distance Traveled (cm) ± SEM | % Inhibition |

| Vehicle + Saline | - | 10 | 1500 ± 120 | - |

| Vehicle + Amphetamine | 2.5 | 10 | 4500 ± 350 | - |

| This compound + Amphetamine | 1 | 10 | 3800 ± 300 | 15.6% |

| This compound + Amphetamine | 3 | 10 | 2500 ± 250 | 44.4% |

| This compound + Amphetamine | 10 | 10 | 1600 ± 150** | 64.4% |

| p<0.05, **p<0.01 compared to Vehicle + Amphetamine |

Table 2: Effect of this compound on MK-801-Induced PPI Deficits in Rats

| Treatment Group | Dose (mg/kg) | N | % PPI ± SEM | % Reversal |

| Vehicle + Saline | - | 12 | 75 ± 5 | - |

| Vehicle + MK-801 | 0.1 | 12 | 30 ± 4 | - |

| This compound + MK-801 | 2.5 | 12 | 45 ± 5 | 33.3% |

| This compound + MK-801 | 5 | 12 | 60 ± 6 | 66.7% |

| This compound + MK-801 | 10 | 12 | 70 ± 5** | 88.9% |

| p<0.05, **p<0.01 compared to Vehicle + MK-801 |

Table 3: Effect of this compound on Social Interaction in Rats

| Treatment Group | Dose (mg/kg) | N | Social Interaction Time (s) ± SEM |

| Vehicle | - | 8 pairs | 120 ± 10 |

| This compound | 1 | 8 pairs | 135 ± 12 |

| This compound | 3 | 8 pairs | 155 ± 15 |

| This compound | 10 | 8 pairs | 160 ± 13 |

| *p<0.05 compared to Vehicle |

Visualizations

Diagrams illustrating key pathways and workflows can aid in understanding the experimental design and the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

References

- 1. Psychosis Clinical Research Trials | CenterWatch [centerwatch.com]

- 2. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]

- 4. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 5. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]